molecular formula C8H10BNO3 B13667051 (5-Cyclopropoxypyridin-3-yl)boronic acid

(5-Cyclopropoxypyridin-3-yl)boronic acid

Cat. No.: B13667051
M. Wt: 178.98 g/mol
InChI Key: ZVLNSVQCAYMDMF-UHFFFAOYSA-N
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Description

(5-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopropoxy group at the 5-position. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed:

Scientific Research Applications

(5-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclopropoxypyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

  • 5-Chloro-3-pyridineboronic acid
  • 5-Bromopyridine-3-boronic acid

Comparison: (5-Cyclopropoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs, such as 5-Chloro-3-pyridineboronic acid and 5-Bromopyridine-3-boronic acid .

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

(5-cyclopropyloxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2

InChI Key

ZVLNSVQCAYMDMF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC2CC2)(O)O

Origin of Product

United States

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